(2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate
CAS No.: 148017-07-6
Cat. No.: VC6151147
Molecular Formula: C11H21NO6S
Molecular Weight: 295.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148017-07-6 |
|---|---|
| Molecular Formula | C11H21NO6S |
| Molecular Weight | 295.35 |
| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO6S/c1-11(2,3)17-10(14)12-6-9(5-8(12)7-13)18-19(4,15)16/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | GBUOWVDRNWNHOE-DTWKUNHWSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)OS(=O)(=O)C |
Introduction
Structural and Stereochemical Features
The compound’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle with nitrogen at position 1. The (2S,4R) configuration indicates specific stereochemical arrangements:
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C2: A hydroxymethyl group (-CH2OH) in the S configuration.
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C4: A methylsulfonyloxy group (-OSO2CH3) in the R configuration.
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N1: Protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic transformations .
X-ray crystallography of analogous Boc-protected pyrrolidines reveals that the tert-butyl group induces steric hindrance, stabilizing the envelope conformation of the pyrrolidine ring . For example, in (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation with a dihedral angle of 59.50° between the carboxyl group and the ring plane . This structural insight suggests that the mesyl group at C4 in the target compound likely influences ring puckering and intermolecular interactions.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of (2S,4R)-tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate involves three critical steps:
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of diketones.
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Stereoselective Functionalization: Introduction of hydroxymethyl and mesyl groups with precise stereocontrol.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Example Protocol (Adapted from WO2019158550A1 ):
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Step 1: Condensation of (2S,4R)-4-hydroxyproline with formaldehyde under acidic conditions yields the hydroxymethyl-substituted pyrrolidine.
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Step 2: Mesylation of the C4 hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C.
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Step 3: Boc protection using Boc2O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Reaction monitoring via HPLC (e.g., 99.35% purity achieved in analogous syntheses ) ensures minimal byproducts.
Stereochemical Control
Chiral auxiliaries or enzymatic resolution methods are employed to achieve the (2S,4R) configuration. For instance, (2R,4R)-configured intermediates for Eribaxaban—an anticoagulant—are synthesized using (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as a starting material . Similar strategies, leveraging Evans’ oxazolidinones or Sharpless asymmetric epoxidation, could be adapted for the target compound.
Spectroscopic and Crystallographic Characterization
NMR Analysis
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1H NMR (CDCl3, 400 MHz):
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13C NMR (CDCl3, 100 MHz):
X-ray Diffraction Data
While no crystallographic data exists for the exact compound, related Boc-protected pyrrolidines exhibit:
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Hydrogen Bonding: Intermolecular O–H···O interactions stabilize the lattice, as seen in (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid .
Applications in Medicinal Chemistry
Intermediate for Anticoagulants
The mesyl group’s role as a leaving group facilitates nucleophilic substitution reactions, enabling the synthesis of thrombin inhibitors. For example, Eribaxaban—a Factor Xa inhibitor—relies on analogous intermediates for its pyrrolidine core .
Prodrug Development
The hydroxymethyl group can be esterified to enhance bioavailability. A 2023 study on spiro[indole-3,4′-pyridine] derivatives demonstrated that similar functionalization improves metabolic stability .
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